

Atwlppraanllmaas: A Chimeric Peptide Targeting Tumor Angiogenesis and Proliferation

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Compound of Interest

Compound Name: Atwlppraanllmaas

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Atwlppraanllmaas, a novel chimeric peptide, has emerged as a promising anti-tumor agent with a dual mechanism of action targeting critical signaling pathways involved in tumor growth and angiogenesis. This technical guide provides a comprehensive overview of the structural biology, chemistry, and mechanism of action of **Atwlppraanllmaas**, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of oncology and peptide-based therapeutics.

Introduction

Atwlppraanllmaas, also referred to as V3 or AS16, is a synthetic chimeric peptide with potent anti-angiogenic and anti-tumor properties.^[1] It was rationally designed by combining two distinct heptapeptides, ATWLPPR (also known as V1 or A7R) and NLLMAAS (V2 or NS7), linked by a flexible di-alanine (Ala-Ala) bridge.^{[2][3]} This design strategy allows **Atwlppraanllmaas** to simultaneously target two crucial signaling pathways implicated in tumor progression: the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR-2) pathway and the Angiopoietin (Ang)/Tie-2 pathway.^{[2][4]}

Structural Biology and Chemistry

The primary structure of **Atwlppraanllmaas** consists of the amino acid sequence **ATWLPPRAANLLMAAS**. The N-terminal domain, ATWLPPR, is a heptapeptide that specifically binds to Neuropilin-1 (NRP-1), a co-receptor for VEGFR-2, thereby inhibiting the binding of VEGF165 to NRP-1.[2][5] The C-terminal heptapeptide, NLLMAAS, was identified from a phage-displayed peptide library and acts by blocking the binding of both Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2) to the Tie-2 receptor.[2][3] The two functional peptides are connected by a flexible Ala-Ala linker, which is believed to provide the necessary conformational freedom for each domain to interact with its respective target.[3][6]

Further chemical modifications of **Atwlppraanllmaas** have been explored to enhance its therapeutic potential. For instance, PEGylation (the attachment of polyethylene glycol) has been shown to improve its stability and half-life.[4] Additionally, a cysteine residue has been added to the N-terminus (Cys-**Atwlppraanllmaas**) to facilitate site-specific modifications.[4]

Mechanism of Action

Atwlppraanllmaas exerts its anti-tumor effects through a multi-pronged approach:

- **Dual Inhibition of Angiogenesis:** By targeting both the VEGF/NRP-1 and Ang/Tie-2 pathways, **Atwlppraanllmaas** effectively inhibits key processes in tumor angiogenesis, including endothelial cell migration and tube formation.[2][4] This dual blockade leads to a significant reduction in microvessel density (MVD) within the tumor microenvironment.[3]
- **Inhibition of Cancer Cell Proliferation and Survival:** Beyond its anti-angiogenic effects, **Atwlppraanllmaas** has been demonstrated to directly inhibit the proliferation, viability, migration, and invasion of human hepatocellular carcinoma (HCC) cells.[1][2] This is achieved through the inhibition of the Ras/Raf/MEK/ERK signaling pathway.[1][2]
- **Induction of Apoptosis:** **Atwlppraanllmaas** treatment leads to an increase in apoptosis in cancer cells.[1] This is accompanied by a decrease in the protein levels of H-RAS, phosphorylated (p)-RAF, p-MEK, and p-extracellular signal-regulated protein kinase (ERK). [1][2]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on **Atwlppraanllmaas**.

Table 1: In Vitro Efficacy of **Atwlppraanllmaas** on Human Hepatocellular Carcinoma (HCC) Cells

Parameter	Cell Line	Concentration (μM)	Duration (h)	Observation	Reference
Proliferation, Viability, Migration, Invasion	SMMC-7721, Huh-7	25-200	12-24	Inhibition	[1]
Apoptosis	SMMC-7721, Huh-7	200	24	Increased	[1]
Protein Levels (H-RAS, p-RAF, p-MEK, p-ERK)	SMMC-7721, Huh-7	200	24	Decreased	[1]

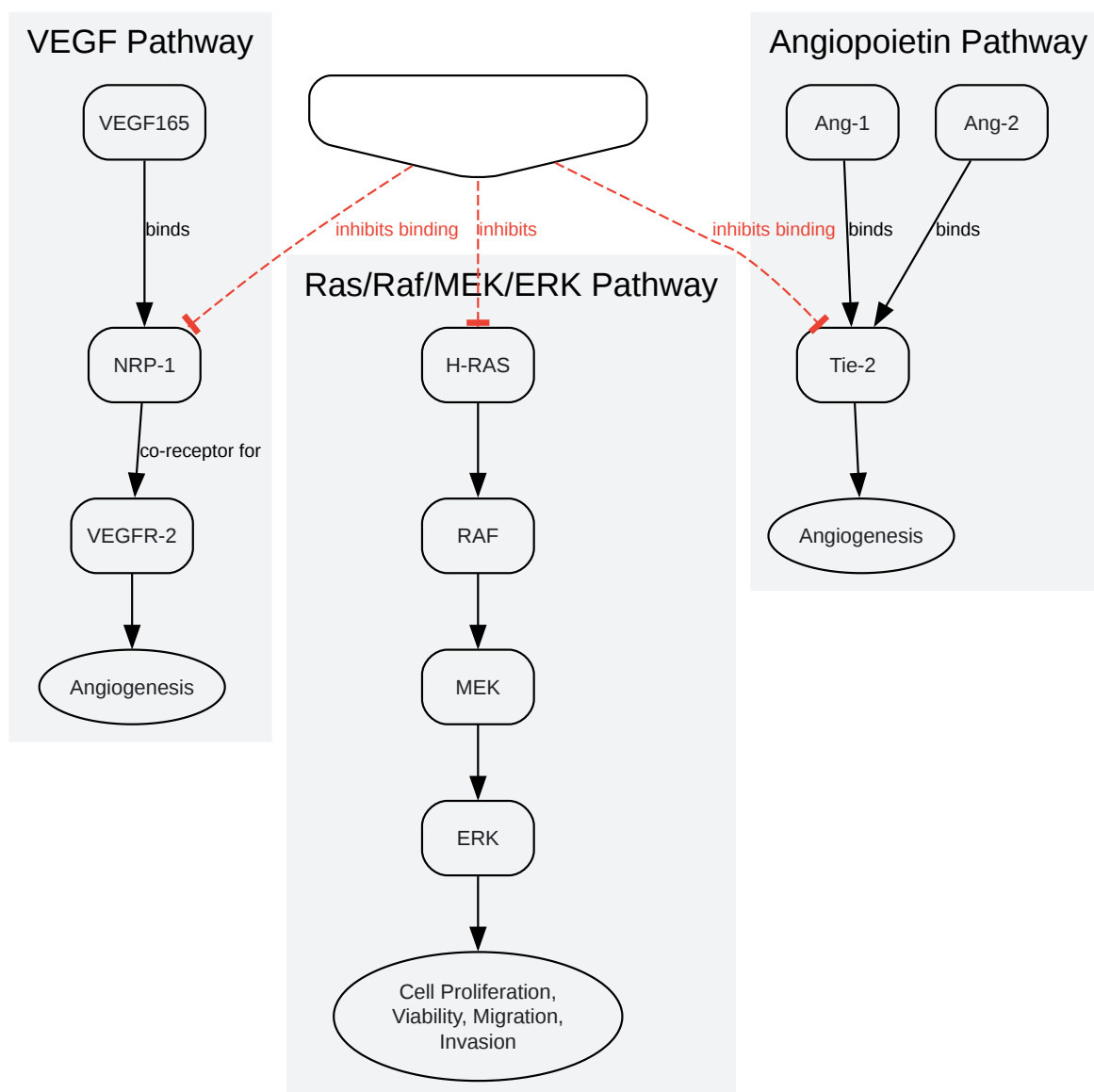
Table 2: In Vivo Anti-Tumor Efficacy of **Atwlppraanllmaas** in Xenograft Models

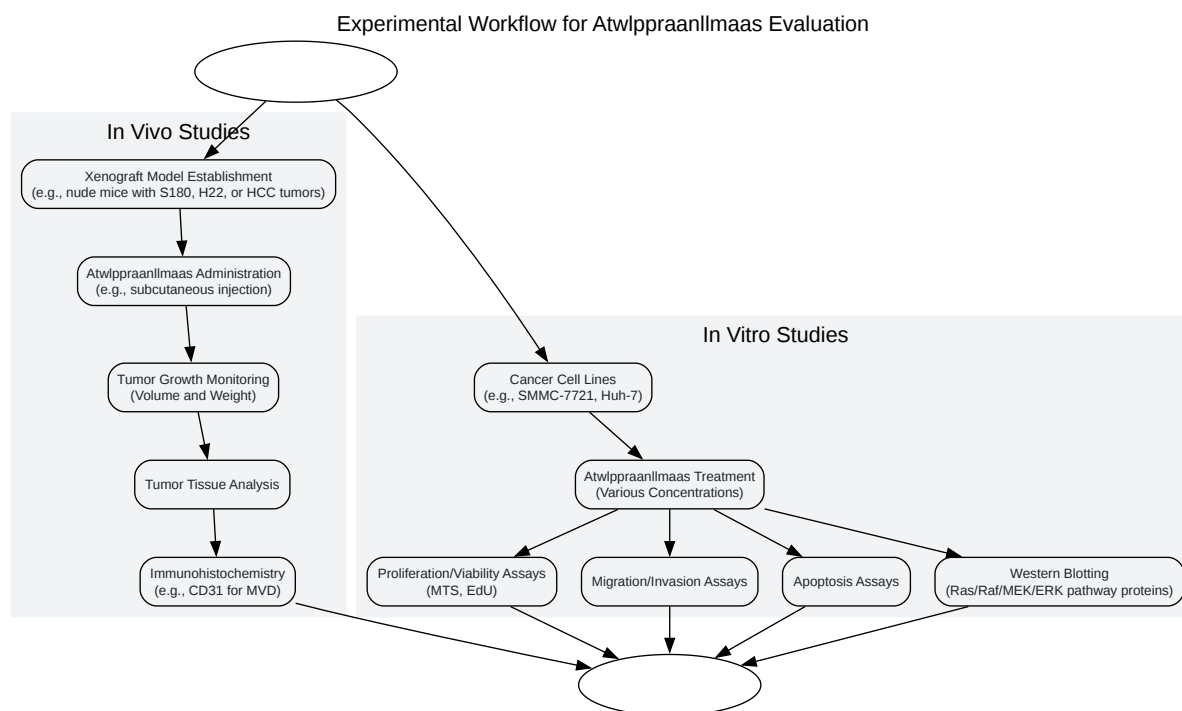
Xenograft Model	Administration	Dosage (µg/kg/day)	Duration	Outcome	Reference
Sarcoma S180	s.c.	160, 320, 480	7 days	Significant inhibition of tumor growth	[3]
Hepatoma H22	s.c.	160, 320, 480	7 days	Significant inhibition of tumor growth	[3]
Human HCC	s.c.	200	4 weeks	Inhibition of tumor growth, downregulation of angiogenesis, upregulation of apoptosis	[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by **Atwlppraanllmaas** and a general experimental workflow for its evaluation.

Atwlppraanllmaas Mechanism of Action

[Click to download full resolution via product page](#)Caption: Signaling pathways targeted by **Atwlppraanllmaas**.



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Caption: General experimental workflow for evaluating **Atwlppraanlmaas**.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

Human HCC cell lines (SMMC-7721, Huh-7) are cultured in DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded and allowed to adhere overnight before being treated with varying concentrations of **Atwlppraanllmaas** (typically 25-200 µM) or a vehicle control (e.g., PBS) for specified durations (12-48 hours).^{[1][2]}

Cell Proliferation and Viability Assays

- **MTS Assay:** Cell viability is assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega). Following treatment with **Atwlppraanllmaas**, the MTS reagent is added to each well and incubated for 1-4 hours. The absorbance at 490 nm is then measured using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.^[2]
- **EdU Incorporation Assay:** Cell proliferation is measured using the Cell-Light EdU Apollo 567 In Vitro Imaging Kit (RiboBio). Cells are incubated with EdU for a specified period, followed by fixation, permeabilization, and staining with Apollo and Hoechst 33342 to visualize proliferating and total cells, respectively. The proliferation rate is calculated as the percentage of EdU-positive cells.^[2]

Western Blotting

Total protein is extracted from treated and control cells using RIPA lysis buffer. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., H-RAS, p-RAF, p-MEK, p-ERK, and their total forms) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.^[2]

In Vivo Xenograft Studies

Animal experiments are conducted in accordance with approved ethical guidelines. BALB/c nude mice are typically used. Tumor cells (e.g., S180, H22, or human HCC cells) are

subcutaneously injected into the flank of the mice. When tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. **Atwlppraanllmaas** is administered, often via subcutaneous injection, at various doses (e.g., 160-480 µg/kg/day) for a defined period. Tumor volume is measured regularly using calipers ($\text{Volume} = \text{Length} \times \text{Width}^2 / 2$). At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.[2][3]

Immunohistochemistry for Microvessel Density (MVD)

Excised tumor tissues are fixed in formalin, embedded in paraffin, and sectioned. The sections are then deparaffinized, rehydrated, and subjected to antigen retrieval. To assess MVD, the sections are incubated with a primary antibody against an endothelial cell marker, such as CD31 or CD34. Following incubation with a secondary antibody and visualization with a chromogen, the microvessels are counted under a microscope in several high-power fields to determine the average MVD.[3][4]

Conclusion

Atwlppraanllmaas represents a significant advancement in the development of targeted peptide-based cancer therapeutics. Its ability to simultaneously inhibit multiple key signaling pathways involved in tumor angiogenesis and proliferation underscores its potential as a potent anti-tumor agent. The data and protocols presented in this guide provide a solid foundation for further research and development of **Atwlppraanllmaas** and its derivatives for clinical applications.

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